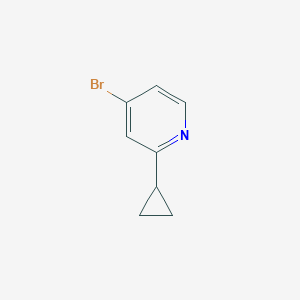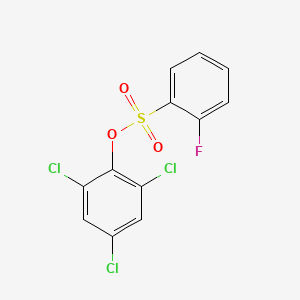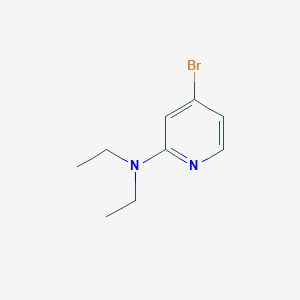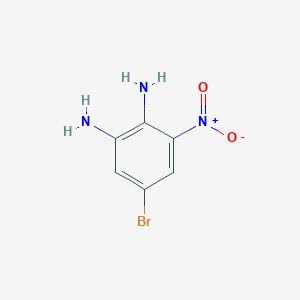
4-Bromo-2-cyclopropylpyridine
Vue d'ensemble
Description
4-Bromo-2-cyclopropylpyridine is a chemical compound with the molecular formula C8H8BrN . It has a molecular weight of 198.06 . It is a colorless to yellow liquid or low-melting solid .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-cyclopropylpyridine is1S/C8H8BrN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-Bromo-2-cyclopropylpyridine is a colorless to yellow liquid or low-melting solid . It has a molecular weight of 198.06 . The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .Applications De Recherche Scientifique
Pharmacological Research
4-Bromo-2-cyclopropylpyridine serves as a building block in the synthesis of various pharmacologically active compounds. Its structure is often found in molecules with potential anticancer and anti-inflammatory properties . The compound’s ability to act as a precursor in the synthesis of more complex molecules makes it valuable for drug discovery and development.
Material Science
In material science, this compound can be used to modify the properties of materials at a molecular level. Its incorporation into polymers or coatings can alter characteristics like thermal stability, rigidity, and electronic properties, which are crucial for developing advanced materials .
Chemical Synthesis
4-Bromo-2-cyclopropylpyridine is utilized in chemical synthesis as an intermediate. It is particularly useful in cross-coupling reactions, such as the Suzuki reaction, which forms carbon-carbon bonds essential for constructing complex organic molecules .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical methods like HPLC and LC-MS to ensure the accuracy and calibration of analytical instruments. It helps in the quantification and detection of substances within a sample .
Life Sciences Research
In life sciences, 4-Bromo-2-cyclopropylpyridine is used in the study of biochemical processes and molecular biology. It may be involved in probing the function of enzymes, receptors, and other proteins within biological systems .
Chromatography
The compound’s unique properties make it suitable for use in chromatography as a component of the mobile phase or as a derivatization agent to enhance the detection of analytes with poor chromophoric properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
4-bromo-2-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZZKZKHYZOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671696 | |
| Record name | 4-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclopropylpyridine | |
CAS RN |
1086381-28-3 | |
| Record name | 4-Bromo-2-cyclopropylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)




![Benzo[d]thiazol-5-amine hydrochloride](/img/structure/B1520153.png)




